molecular formula C13H16O3 B12213993 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde

Cat. No.: B12213993
M. Wt: 220.26 g/mol
InChI Key: CKJCGNYKNJFKLA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde is an organic compound with the molecular formula C13H16O3 It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and prenyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde typically involves the alkylation of vanillin (4-Hydroxy-3-methoxybenzaldehyde) with prenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzoic acid.

    Reduction: 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially modifying their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxy-5-(3-methyl-2-buten-1-yl)benzaldehyde is unique due to the presence of the prenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C13H16O3/c1-9(2)4-5-11-6-10(8-14)7-12(16-3)13(11)15/h4,6-8,15H,5H2,1-3H3

InChI Key

CKJCGNYKNJFKLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=O)OC)O)C

Origin of Product

United States

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